molecular formula C15H12Cl2N4O B13955953 4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol

4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol

Cat. No.: B13955953
M. Wt: 335.2 g/mol
InChI Key: AEULOVWTVUDGDM-UHFFFAOYSA-N
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Description

4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol and benzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity. The phenol group can participate in hydrogen bonding and other interactions, contributing to the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar biological activities.

    2,4-Dichlorobenzyl Alcohol: Shares the dichlorobenzyl group but lacks the triazole and phenol groups.

    Phenol: Contains the phenol group but lacks the triazole and dichlorobenzyl groups.

Uniqueness

4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity

Properties

Molecular Formula

C15H12Cl2N4O

Molecular Weight

335.2 g/mol

IUPAC Name

4-[5-amino-1-[(2,4-dichlorophenyl)methyl]triazol-4-yl]phenol

InChI

InChI=1S/C15H12Cl2N4O/c16-11-4-1-10(13(17)7-11)8-21-15(18)14(19-20-21)9-2-5-12(22)6-3-9/h1-7,22H,8,18H2

InChI Key

AEULOVWTVUDGDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=N2)CC3=C(C=C(C=C3)Cl)Cl)N)O

Origin of Product

United States

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